molecular formula C18H38O9 B14639875 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol CAS No. 56266-32-1

2-Ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol

Cat. No.: B14639875
CAS No.: 56266-32-1
M. Wt: 398.5 g/mol
InChI Key: CYRLVLGZIQDFER-UHFFFAOYSA-N
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Description

2-Ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol: is a compound that combines three distinct chemical entities: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol, hexanedioic acid, and hexane-1,6-diol. Each of these components has unique properties and applications in various fields, including organic synthesis, polymer chemistry, and industrial manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound can be synthesized through the aldol condensation reaction of n-butyraldehyde and formaldehyde under alkaline conditions.

    Hexanedioic acid:

    Hexane-1,6-diol: This diol is synthesized by the hydrogenation of adipic acid esters or by the reduction of adipic acid.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: Hexanedioic acid can be reduced to hexane-1,6-diol.

    Substitution: These compounds can participate in various substitution reactions, such as esterification and etherification.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Acidic or basic catalysts are used depending on the specific reaction.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, diols.

    Substitution: Esters, ethers.

Scientific Research Applications

Chemistry

Biology

  • Utilized in the preparation of biodegradable polymers for medical applications.

Medicine

  • Investigated for use in drug delivery systems due to its biocompatibility.

Industry

Mechanism of Action

The mechanism of action for these compounds varies based on their application:

    2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Acts as a crosslinking agent in polymer chemistry, enhancing the mechanical properties of the resulting materials.

    Hexanedioic acid: Functions as a monomer in the production of nylon and other polyamides.

    Hexane-1,6-diol: Serves as a building block in the synthesis of polyurethanes and other polymers.

Comparison with Similar Compounds

    1,1,1-Trimethylolpropane: Similar to 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol but with different branching.

    Adipic acid: Another name for hexanedioic acid, widely used in the production of nylon.

    1,6-Hexanediol: Similar to hexane-1,6-diol, used in the production of polyurethanes.

Uniqueness:

Properties

CAS No.

56266-32-1

Molecular Formula

C18H38O9

Molecular Weight

398.5 g/mol

IUPAC Name

2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol

InChI

InChI=1S/C6H10O4.C6H14O3.C6H14O2/c7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8/h1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;7-8H,1-6H2

InChI Key

CYRLVLGZIQDFER-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O

Related CAS

56266-32-1

Origin of Product

United States

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